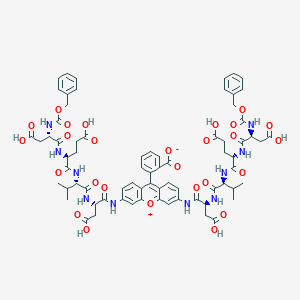
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is an organometallic compound of zinc and bromide. It is a pale yellow crystalline solid, soluble in most organic solvents. The compound is commercially available, and is used in a variety of laboratory and industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is widely used in scientific research. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, it is used as a reagent in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
Mécanisme D'action
The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is not fully understood. However, it is known that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. This enables the compound to catalyze various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, the compound can form complexes with other organometallic compounds, such as zinc-pyridinium complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, are not well understood. The compound is not known to be toxic, and it is not known to have any adverse effects on humans or animals. However, it is known to be an irritant, and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, in laboratory experiments include its low cost and availability, its high reactivity, and its ability to catalyze various organic reactions. The main limitation of the compound is its irritant nature, and it should be handled with care.
Orientations Futures
The potential future directions for (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research could be done into its potential use as a catalyst for other organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. Finally, further research could be done into its potential use in the preparation of organometallic complexes, such as zinc-pyridinium complexes.
Méthodes De Synthèse
(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of 6-cyanopyridine with zinc bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at room temperature. The reaction is complete in approximately 1 hour. After the reaction, the product is filtered and the solvent is removed under reduced pressure. The product is then recrystallized from methanol to yield a pure product.
Propriétés
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZFTUYDNLYDU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyanopyridin-3-yl)zinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














